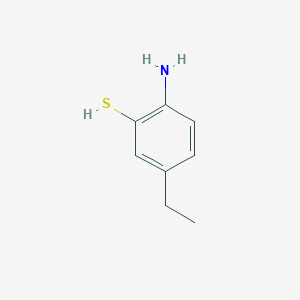

2-Amino-5-ethylbenzenethiol

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-5-ethylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABRWGYFMWOSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438818 | |

| Record name | Benzenethiol, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90382-10-8 | |

| Record name | Benzenethiol, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Ethylbenzenethiol

Direct Synthetic Routes to 2-Amino-5-ethylbenzenethiol

Established Laboratory-Scale Preparations of this compound

While detailed, step-by-step laboratory procedures for the synthesis of this compound are not extensively documented in readily available literature, its preparation has been reported as part of broader synthetic campaigns. For instance, its use as a precursor in the synthesis of fluorinated 10H-phenothiazines implies its successful and reproducible preparation. ias.ac.in A yield of 41% for this compound has been reported in the supporting information for a study on the construction of fluorinated thiazoles, indicating a viable, though unspecified, synthetic protocol. rsc.org

A common and logical route to a compound of this nature involves the introduction of a thiol group ortho to an amino group on an ethyl-substituted benzene (B151609) ring. A plausible and established method is the reduction of a corresponding disulfide or sulfonyl chloride precursor. For example, the synthesis of the related compound, 5-amino-2-ethylbenzenethiol, has been investigated for its dehydrocyclization to 6-aminothianaphthene. acs.org This suggests that the synthesis of the disulfide, 2,2'-Disulfanediylbis(4-ethylaniline), followed by its reduction, is a viable pathway. chemscene.com

A general and illustrative procedure for a related aminothiophenol, starting from the corresponding aniline (B41778), is the reaction with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole, or the zinc reduction of a 2-nitrobenzenesulfonyl chloride derivative. thieme-connect.de Adapting this to the target molecule, one could envision the synthesis starting from 4-ethylaniline.

General Approaches for Substituted Arenethiol Synthesis Applicable to this compound

Several general methodologies for the synthesis of substituted arenethiols are well-established and can be applied to the preparation of this compound. thieme-connect.de These methods often involve the introduction of the sulfur functionality onto a pre-functionalized aromatic ring.

Metalation-Sulfurization Strategies for Arenethiols

The formation of an organometallic intermediate followed by quenching with a sulfur source is a powerful method for creating a carbon-sulfur bond. This can be achieved through either lithiation or the formation of a Grignard reagent.

Direct lithiation of an arene, often facilitated by directing groups and strong bases like butyllithium, followed by reaction with elemental sulfur, is a common approach. thieme-connect.de For aryl halides, conversion to a Grignard reagent and subsequent reaction with sulfur is also a widely used technique to produce arenethiols. thieme-connect.de

| Reagent Type | General Reaction | Applicability to this compound |

| Organolithium | Ar-H + R-Li → Ar-Li + S₈ → Ar-SLi → Ar-SH | The amino group would likely need protection due to its acidity. |

| Grignard Reagent | Ar-Br + Mg → Ar-MgBr + S₈ → Ar-SMgBr → Ar-SH | A bromo-precursor such as 1-bromo-4-ethyl-2-nitrobenzene (B8769059) could be used, followed by reduction of the nitro group. |

Reduction of Sulfur-Containing Precursors to Arenethiols

The reduction of arenesulfonyl chlorides and diaryl disulfides represents a common and effective route to arenethiols. reddit.com

Arenesulfonyl chlorides, which can often be prepared from the corresponding arene via chlorosulfonation, are readily reduced to thiols using various reducing agents. Common reagents for this transformation include zinc dust and acid, or lithium aluminum hydride. thieme-connect.dereddit.com More recently, methods using triphenylphosphine (B44618) in toluene (B28343) have been developed, offering a fast and chemoselective route to arylthiols from their sulfonyl chlorides. researchgate.netresearchgate.net Catalytic reduction using a palladium catalyst under a moderate pressure of hydrogen has also been reported. reddit.comvulcanchem.com

The reduction of diaryl disulfides is another important method. These disulfides can sometimes be obtained directly from the corresponding anilines. The reduction to the thiol can be achieved with reagents such as zinc and an acid. google.com

| Precursor | Reducing Agent(s) | Key Features |

| Arenesulfonyl Chloride | Zn/H⁺, LiAlH₄, PPh₃, H₂/Pd | Readily available precursors; various reduction methods available. reddit.comresearchgate.netresearchgate.net |

| Diaryl Disulfide | Zn/H⁺, NaBH₄ | Can be prepared from anilines; mild reduction conditions are often possible. google.com |

Heterocycle Ring-Opening Protocols for Arenethiol Generation

The ring-opening of sulfur-containing heterocycles, particularly benzothiazoles, provides a valuable route to ortho-aminosubstituted arenethiols. google.com Benzothiazoles can be synthesized from the corresponding 2-aminothiophenols and a variety of one-carbon sources. mdpi.com The reverse reaction, the cleavage of the benzothiazole (B30560) ring system, can be used to generate the aminothiol (B82208). For example, 6-nitrobenzothiazole (B29876) has been shown to react with methoxide (B1231860) ion, leading to a ring-opened product. nih.gov This general strategy could be adapted, where a suitably substituted benzothiazole is cleaved to yield this compound.

Emerging and Sustainable Synthetic Practices for Arenethiols

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of arenethiols and other organosulfur compounds. ijnc.ir These emerging practices aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. beilstein-journals.orgsioc-journal.cn Methods for the photocatalytic formation of carbon-sulfur bonds have been developed, often proceeding under mild conditions. beilstein-journals.org These reactions can be initiated by photoredox-active metal complexes or organic dyes. beilstein-journals.org Nanostructured heterogeneous photocatalysts are also being explored for the synthesis of valuable chemicals. oaepublish.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgpolimi.it Flow reactors have been successfully used for the alkylation of thiols using a heterogeneous base in a packed-bed reactor. vapourtec.comresearchgate.net Metal-free continuous-flow methods for the synthesis of vinyl sulfides from thiols have also been reported. rsc.org

Enzyme-Catalyzed Synthesis: Biocatalysis is a key component of green chemistry, offering high selectivity and mild reaction conditions. nih.govencyclopedia.pubunipd.it While the direct enzymatic synthesis of this compound is not yet established, the broader field of enzyme-catalyzed synthesis is rapidly advancing. Machine learning is also being applied to accelerate the optimization of enzyme-catalyzed reaction conditions. rsc.org

Chemical Transformations and Reaction Mechanisms Involving 2 Amino 5 Ethylbenzenethiol

Intermolecular Condensation Reactions

The nucleophilic character of the amino and thiol groups in 2-Amino-5-ethylbenzenethiol facilitates its participation in a variety of condensation reactions with electrophilic partners.

The reaction between 2-aminothiophenols and halonitrobenzenes is a well-established method for the synthesis of 2-amino-2'-nitrodiphenylsulphide derivatives. This reaction serves as a crucial step in the preparation of phenothiazines, an important class of heterocyclic compounds. In this context, this compound can be expected to react with various halonitrobenzenes, such as 2-chloro-1-nitrobenzene, to yield the corresponding 2-amino-5-ethyl-2'-nitrodiphenylsulphide. This condensation typically proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion of this compound displaces the halide on the nitrated benzene (B151609) ring. The presence of the nitro group in the halonitrobenzene activates the ring towards nucleophilic attack, facilitating the reaction.

The general scheme for this reaction is as follows:

Scheme 1: General reaction for the formation of a 2-Amino-2'-nitrodiphenylsulphide derivative from this compound and a halonitrobenzene.

This transformation is significant as the resulting diphenylsulphide is a key intermediate that can undergo further intramolecular reactions to form more complex heterocyclic systems.

This compound readily undergoes condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones, to form benzothiazole (B30560) derivatives. This reaction is a cornerstone in the synthesis of this important heterocyclic scaffold. The reaction mechanism typically involves the initial formation of a Schiff base between the amino group of the thiophenol and the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and subsequent oxidation to yield the aromatic benzothiazole ring.

A range of catalysts, including acids, bases, and metal catalysts, can be employed to promote this reaction. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

| Catalyst/Condition | Reactant | Product | Yield (%) | Reference |

| Zn(OAc)₂·2H₂O (5 mol%), solvent-free, 80 °C | Aromatic aldehydes | 2-Arylbenzothiazoles | 67-96 | acs.org |

| H₂O₂/HCl, ethanol, room temperature | Aromatic aldehydes | 2-Arylbenzothiazoles | 85-94 | chemicalbook.com |

| Amberlite IR120 resin, microwave irradiation, 85 °C | Aryl or heteroaryl aldehydes | 2-Substituted benzothiazoles | 88-95 | chemicalbook.com |

Beyond simple aldehydes and ketones, 2-aminothiophenols can also react with other electrophilic species such as carboxylic acids and their derivatives, leading to the formation of 2-substituted benzothiazoles. These reactions often require dehydrating agents or catalysts to facilitate the condensation.

Intramolecular Cyclization and Rearrangement Pathways

The strategic positioning of the amino and thiol groups in this compound and its derivatives allows for elegant intramolecular transformations, leading to the formation of complex polycyclic systems.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In the context of phenothiazine (B1677639) synthesis, the 2-amino-2'-nitrodiphenylsulphide derivatives formed from the condensation of this compound and halonitrobenzenes can undergo a Smiles rearrangement. This rearrangement is a key step in the cyclization to form the phenothiazine ring system. The process is typically initiated by a base, which deprotonates the amino group, and is often followed by reduction of the nitro group and subsequent cyclization. The reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, followed by acetylation and the Smiles rearrangement, is a widely utilized technique for the synthesis of 2-substituted phenothiazines. rsc.org

This pathway provides a regioselective route to substituted phenothiazines, overcoming the limitations of other synthetic methods that can produce mixtures of isomers.

The catalytic dehydrocyclization of substituted ethylbenzenethiols presents a direct route to the synthesis of thianaphthene (B1666688) (benzothiophene) derivatives. A notable example is the dehydrocyclization of 5-amino-2-ethylbenzenethiol, an isomer of the title compound, which yields 6-aminothianaphthene in high yield. This reaction is typically carried out at elevated temperatures over a catalyst. Research has shown that the dehydrocyclization of 5-amino-2-ethylbenzenethiol can afford up to 80% yield of 6-aminothianaphthene.

Interestingly, the position of the amino group on the benzene ring significantly influences the course of the reaction. For instance, the dehydrocyclization of 4-amino-2-ethylbenzenethiol results in a much lower yield of 5-aminothianaphthene (20%), with the primary reaction being the hydrogenolysis of the thiol group. This highlights the importance of the substituent pattern in directing the outcome of the dehydrocyclization process.

| Substrate | Product | Yield (%) |

| 5-Amino-2-ethylbenzenethiol | 6-Aminothianaphthene | 80 |

| 4-Amino-2-ethylbenzenethiol | 5-Aminothianaphthene | 20 |

Diversification through Functional Group Transformations

The amino and thiol groups of this compound, as well as the aromatic ring, can be subjected to various functional group transformations to create a diverse range of derivatives.

The amino group can undergo reactions such as acylation, alkylation, and diazotization. Acylation with acyl chlorides or anhydrides would yield the corresponding amides, which can alter the electronic properties and reactivity of the molecule. Alkylation can introduce various substituents on the nitrogen atom. Diazotization of the amino group, followed by Sandmeyer or related reactions, would allow for the introduction of a wide range of functional groups, including halogens, cyano, and hydroxyl groups, in place of the amino group.

The thiol group is also amenable to a variety of transformations. It can be alkylated to form thioethers or oxidized to form disulfides or sulfonic acids. These modifications can be used to tune the physical and chemical properties of the resulting molecules and to introduce new reactive handles for further synthetic elaboration. The reactivity of the aromatic ring itself allows for electrophilic substitution reactions, although the directing effects of the existing amino, thiol, and ethyl groups would need to be considered to predict the regioselectivity of such transformations.

Synthesis of Fluorinated Thiazoles Utilizing this compound as a Precursor

The synthesis of fluorinated benzothiazoles, a class of compounds with significant interest in medicinal chemistry, can be achieved using 2-aminothiophenol (B119425) derivatives like this compound. A common method for this transformation is the Jacobsen cyclization. This reaction typically involves the condensation of a 2-aminothiophenol with a suitable reagent to form the thiazole (B1198619) ring.

While direct experimental data for the synthesis of a fluorinated thiazole from this compound is not extensively documented in readily available literature, the general synthetic routes for analogous compounds provide a clear indication of the expected reaction pathway. For instance, the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles has been successfully devised. researchgate.net In these syntheses, precursor thiobenzanilides undergo cyclization to form the benzothiazole core. researchgate.net The Jacobsen cyclization, a well-established method, can sometimes lead to mixtures of regioisomers, especially when using substituted 2-aminothiophenols. researchgate.net However, modifications to this process have been developed to allow for the synthesis of pure regioisomers. researchgate.net

The general reaction for the formation of a 2-substituted benzothiazole from a 2-aminothiophenol involves condensation with various carbonyl compounds, carboxylic acids, or their derivatives. nih.govekb.eg Catalysts and specific reaction conditions can be tuned to achieve desired products in good yields. mdpi.com

Table 1: General Methods for 2-Substituted Benzothiazole Synthesis

| Reactant for 2-Aminothiophenol | Product | General Conditions |

|---|---|---|

| Aldehydes/Ketones | 2-Substituted Benzothiazoles | Acid or metal catalysis, sometimes solvent-free |

| Carboxylic Acids | 2-Substituted Benzothiazoles | Dehydrating agents (e.g., PPA), high temperatures |

| Acyl Halides | 2-Substituted Benzothiazoles | Base-mediated condensation |

Oxidative Modifications of Sulfur Linkages in Derivatives (e.g., Sulphone Formation from Phenothiazines)

Phenothiazines, which can be synthesized from 2-aminobenzenethiols, are susceptible to oxidation at the sulfur atom, leading to the formation of sulfoxides and sulphones. researchgate.netnih.gov These oxidative modifications can significantly alter the electronic and biological properties of the parent molecule.

The oxidation of phenothiazines can be achieved using various oxidizing agents. For example, hydrogen peroxide in the presence of a suitable catalyst or in acidic media is commonly employed. nih.govnih.gov The reaction proceeds through an initial oxidation to the sulfoxide (B87167), which can then be further oxidized to the sulphone under more stringent conditions. Electrochemical methods have also been developed for the controlled oxidation of phenothiazines to their S-oxide and S,S-dioxide metabolites. nih.govchemrxiv.org

Table 2: Common Oxidizing Agents for Phenothiazine Oxidation

| Oxidizing Agent | Primary Product | Secondary Product |

|---|---|---|

| Hydrogen Peroxide (mild conditions) | Phenothiazine Sulfoxide | Phenothiazine Sulphone |

| Hydrogen Peroxide (strong conditions) | Phenothiazine Sulphone | - |

| Nitric Oxide | Phenothiazine Sulfoxide | - |

Nucleophilic Reactivity of the Thiol and Amino Moieties

The thiol and amino groups of this compound are both nucleophilic and can participate in a variety of reactions. The relative reactivity of these groups can be influenced by the reaction conditions and the nature of the electrophile.

Regioselective Addition Reactions with Quinone Scaffolds, Employing Thiophenolic Compounds

The reaction of thiophenolic compounds with quinones is a well-studied transformation that typically proceeds via a Michael-type addition. The regioselectivity of this addition to substituted quinones is influenced by both electronic and steric factors. researchgate.net In the case of monoalkyl-1,4-benzoquinones, the most reactive position for nucleophilic attack is generally position 5, which is para to the alkyl group. researchgate.net

The reaction of this compound with a quinone scaffold would involve the nucleophilic attack of the thiol group onto one of the electrophilic carbon atoms of the quinone ring. The resulting hydroquinone intermediate can then be oxidized back to the quinone form. The amino group could potentially also react, but the thiol group is generally a softer and more reactive nucleophile towards the soft electrophilic centers of a quinone. The reaction of 2,5-dihydroxy- mdpi.comnih.gov-benzoquinone with thiols has been shown to proceed via an addition/elimination mechanism. rsc.org A cascade oxidation/Michael addition/oxidation sequence starting from hydroquinone can also be employed for the synthesis of 2-thio-5-amino substituted benzoquinones. researchgate.netrsc.org

Thiol-Mediated Cascade Reactions and Ring Expansion Methodologies

Thiols are known to mediate a variety of cascade reactions, which are processes involving two or more consecutive reactions that occur in a single pot. These reactions are highly efficient as they avoid the isolation of intermediates. Thiol-mediated cascade reactions can lead to the formation of complex molecular architectures from simple starting materials.

One notable example is the thiol-mediated three-step ring expansion cascade for the conversion of indoles into functionalized quinolines. nih.govyork.ac.ukresearchgate.net In this process, a thiol acts as a "multitasking" reagent, promoting a dearomatizing spirocyclization, a nucleophilic substitution, and a one-atom ring expansion. nih.govyork.ac.ukresearchgate.net While this specific example does not use this compound, it highlights the potential of thiophenols to initiate complex reaction sequences. The key to this process is the ability of the thiol to act as a nucleophile and to generate a Brønsted acid in situ, which then catalyzes the ring expansion step. nih.gov

The application of such methodologies to derivatives of this compound could potentially lead to novel heterocyclic systems through intramolecular cyclization and subsequent ring expansion, driven by the strategic placement of reactive functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Ethylbenzenethiol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of individual atoms within a molecule. For 2-Amino-5-ethylbenzenethiol systems, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton NMR (¹H NMR) is fundamental for identifying the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the aromatic, amino, and ethyl group protons are observed. rsc.org

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. For the parent compound, three signals are seen for the aromatic protons: a doublet of doublets at δ 7.00 ppm, a doublet at δ 6.94 ppm, and another doublet at δ 6.66 ppm. rsc.org The ethyl group presents a characteristic quartet for the methylene (B1212753) (-CH₂) protons around δ 2.45 ppm and a triplet for the methyl (-CH₃) protons at approximately δ 1.12 ppm. rsc.org A broad singlet, in this case observed at δ 4.25 ppm, is characteristic of the amino (-NH₂) protons. rsc.org

In derivatives such as the fluorinated 7-ethyl-10H-phenothiazines synthesized from this compound, the proton signals shift. ias.ac.in For example, the aromatic protons of a phenothiazine (B1677639) derivative appear as a multiplet between δ 8.42 and 6.98 ppm, while the ethyl group's quartet and triplet are found at δ 2.55 and 1.28 ppm, respectively, in deuterated dimethyl sulfoxide (B87167) (Me₂SO-d₆). ias.ac.in

Table 1: ¹H NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.00 | dd | 8.1, 2.2 | Aromatic C⁴-H |

| 6.94 | d | 2.1 | Aromatic C⁶-H |

| 6.66 | d | 8.1 | Aromatic C³-H |

| 4.25 | br | - | -NH₂ |

| 2.45 | q | 7.6 | -CH₂- |

| 1.12 | t | 7.6 | -CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the aromatic carbons and two for the ethyl group carbons. rsc.org The carbon attached to the amino group (C2) and the carbon bonded to the thiol group (C1) are typically found at δ 146.30 and δ 115.42 ppm, respectively. rsc.org The other aromatic carbons appear at δ 137.21 (C5), δ 132.39 (C4), δ 127.91 (C6), and δ 118.96 (C3). rsc.org The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group are observed upfield at δ 27.97 and δ 15.65 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 146.30 | C2 (C-NH₂) |

| 137.21 | C5 (C-CH₂CH₃) |

| 132.39 | C4 |

| 127.91 | C6 |

| 118.96 | C3 |

| 115.42 | C1 (C-SH) |

| 27.97 | -CH₂- |

| 15.65 | -CH₃ |

Solvent: CDCl₃, Frequency: 125 MHz

¹⁹F NMR is a powerful technique for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F isotope. nih.govnih.gov This method is crucial for confirming the successful incorporation of fluorine into derivatives of this compound and for studying reaction intermediates.

In the synthesis of fluorinated phenothiazines, this compound is condensed with fluorinated aromatic compounds like 4-Chloro-3,5-dinitrobenzotrifluoride. ias.ac.in The resulting fluorinated phenothiazine product exhibits a characteristic signal in the ¹⁹F NMR spectrum. For one such derivative, a singlet was observed at a chemical shift of δ –109.34 ppm, confirming the presence of the fluorine atom on the aromatic framework. ias.ac.in The chemical shift and splitting pattern in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for structural elucidation in complex fluorinated molecules. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture before being ionized, commonly by electron impact (EI). rsc.org

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. For its chemical formula, C₈H₁₁NS, the calculated molecular weight is approximately 153.25 g/mol . nih.gov GC-MS analysis confirms this, showing a found molecular ion peak at an m/z of 153.0. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. Techniques such as electrospray ionization (ESI) are often employed. rsc.orgmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft ionization technique used to produce gas-phase ions from thermally labile molecules, allowing for precise molecular weight determination with minimal fragmentation. nih.gov For the structural confirmation of this compound (C₈H₁₁NS), ESI-MS is invaluable. In a typical positive ion mode ESI-MS experiment, the analyte is expected to be detected as a protonated molecular ion, [M+H]⁺.

The theoretical molecular weight of this compound is approximately 153.24 g/mol . Analysis via mass spectrometry confirms this molecular mass. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization (EI), a related mass spectrometry technique, has shown the molecular ion [M]⁺ with a calculated m/z of 153.1 and a found value of 153.0. rsc.org ESI-MS would provide complementary data, confirming the integrity of the molecule in solution and its successful synthesis.

The fragmentation patterns, though minimized in ESI, can be induced through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to provide further structural insights. nih.govresearchgate.net

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z | Expected Observation |

| Protonated Molecule | [C₈H₁₁NS + H]⁺ | 154.07 | Primary peak in positive ion mode |

| Sodium Adduct | [C₈H₁₁NS + Na]⁺ | 176.05 | Often observed as a minor peak |

| Molecular Ion | [C₈H₁₁NS]⁺ | 153.06 | Observed in techniques like GC-MS(EI) rsc.org |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a compound. This technique is fundamental for validating the empirical formula of a newly synthesized batch of this compound and ensuring its purity. The theoretical elemental composition is calculated from its molecular formula, C₈H₁₁NS.

Experimental values obtained from an elemental analyzer are compared against these theoretical percentages. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, confirms the empirical formula and supports the structural assignment. While direct elemental analysis data for this compound is not broadly published, analyses of its derivatives in synthesis reports rely on this method for verification. ias.ac.in

Table 2: Theoretical Elemental Composition of this compound (C₈H₁₁NS)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 62.70% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.14% |

| Sulfur | S | 32.06 | 1 | 32.060 | 20.92% |

| Total | 153.243 | 100.00% |

Advanced Surface-Sensitive Characterization Methods for Arenethiol Derivatives

When arenethiol derivatives like this compound are used to form self-assembled monolayers (SAMs) on metal or semiconductor surfaces, their characterization requires techniques that are sensitive to the topmost atomic layers. wikipedia.org These methods are crucial for understanding the formation, structure, and properties of the resulting organic thin film.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to analyze the elemental composition and chemical states of a material's surface (top 5-10 nm). wikipedia.orgcarleton.edu For an arenethiol derivative, XPS confirms the presence of the molecule on the substrate and elucidates its bonding mechanism.

In studies of the closely related 4-aminothiophenol (B129426) (4-ATP) on platinum and gold surfaces, XPS survey scans clearly show the presence of nitrogen (N 1s) and sulfur (S 2p) peaks, confirming the adsorption of the molecules. nasa.govnasa.gov High-resolution scans of these peaks provide detailed chemical state information. The binding energy of the S 2p peak indicates whether the sulfur is in a thiolate form, bound to the metal surface (e.g., S-Au or S-Pt bond), or present as unbound thiol. nih.govresearchgate.net Similarly, the N 1s peak can distinguish between a primary amine (-NH₂) and a protonated amine (-NH₃⁺), revealing information about the chemical environment at the monolayer-air interface. kobv.de Angle-resolved XPS (AR-XPS) can further be used to estimate the thickness of the monolayer. nih.govresearchgate.net

Table 3: Typical XPS Binding Energies for Aminothiophenol SAMs on a Gold Surface

| Core Level | Typical Binding Energy (eV) | Chemical State Information |

| S 2p₃/₂ | ~162.0 eV | Indicates thiolate bond to gold (Au-S) researchgate.net |

| S 2p₃/₂ | ~164.0 eV | Corresponds to unbound thiol (physisorbed layers) |

| N 1s | ~399.5 eV | Primary amine (-NH₂) kobv.de |

| N 1s | ~401.5 eV | Protonated/hydrogen-bonded amine (-NH₃⁺) kobv.de |

| C 1s | ~284.5-285.5 eV | Aromatic C-C and C-H bonds |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation and Electronic Structure at Interfaces

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules within a monolayer. nih.gov The technique relies on the absorption of polarized soft X-rays to excite core electrons (e.g., C 1s, N 1s) to unoccupied molecular orbitals (e.g., π* and σ*). The intensity of these resonance transitions is dependent on the relative orientation of the electric field vector of the X-rays and the transition dipole moment of the specific molecular orbital. researchgate.net

By rotating the sample relative to the polarized X-ray beam, the angular dependence of the π* and σ* resonances can be measured. This "dichroism" provides a quantitative determination of the average molecular tilt angle. For example, studies on benzenethiolate (B8638828) SAMs on a Cu(100) surface used the strong dichroic signal of the C K-edge NEXAFS to determine that the benzene ring is tilted by approximately 20° from the surface normal. researchgate.net Similar analysis of aminothiophenol SAMs can distinguish between different amine species and confirm the orientation of the aromatic backbone. kobv.deresearchgate.net

Low Energy Electron Diffraction (LEED) for Surface Ordering

Low Energy Electron Diffraction (LEED) is the primary technique for determining the long-range crystallographic order of molecules adsorbed on a single-crystal surface. A beam of low-energy electrons is directed at the surface, and the resulting diffraction pattern of the elastically scattered electrons provides a representation of the surface's reciprocal lattice.

For arenethiol SAMs, LEED patterns reveal whether the molecules have formed a well-ordered, two-dimensional crystal structure. Studies on benzenethiol (B1682325) adsorption on Cu(100) have identified several coverage-dependent, long-range-ordered phases, such as c(4x4) at low coverage and a denser c(2x6) structure at saturation. researchgate.net The observation of sharp LEED spots is direct evidence of a highly ordered monolayer, a critical factor for applications in molecular electronics and sensing. researchgate.net Electron irradiation can disrupt this order, which is also observable by the fading or disappearance of the LEED pattern. albany.edu

Thermal Desorption Spectroscopy (TDS) for Adsorption Dynamics

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), provides critical information about the strength of the surface-adsorbate bond and the kinetics of desorption. wikipedia.org In a TDS experiment, the substrate with the adsorbed monolayer is heated at a controlled rate in an ultra-high vacuum (UHV) chamber, and a mass spectrometer monitors the molecules that desorb into the gas phase. wikipedia.org

The temperature at which a desorption peak appears is related to the activation energy of desorption, which reflects the binding energy of the molecule to the surface. The shape and number of peaks can indicate different binding sites (e.g., terraces vs. step edges) or decomposition processes. wikipedia.orgnii.ac.jp For example, a comparative study of benzenethiol and benzeneselenol (B1242743) on Au(111) showed that the benzenethiol SAM desorbs in a single, high-temperature step, indicating a stable monolayer that desorbs intact. acs.org In contrast, the benzeneselenol monolayer showed evidence of Se-C bond cleavage at lower temperatures. acs.org Such studies are crucial for determining the thermal stability of a this compound monolayer.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties in Coatings

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the properties of materials and their interfaces. paint.org In the context of protective coatings, EIS is widely employed to evaluate performance and degradation mechanisms. By applying a small amplitude AC voltage over a range of frequencies, the impedance of the system is measured. mdpi.com This data provides insights into the barrier properties of a coating, the rate of electrolyte uptake, and the initiation of corrosion at the underlying metal substrate. paint.orgpaint.org

A typical EIS experiment on a coated metal would yield data that can be modeled with an equivalent electrical circuit. The elements of this circuit correspond to physical properties of the coating system:

Coating Capacitance (Cc): Related to the dielectric properties of the coating. An increase in capacitance over time often indicates water absorption by the polymer, as water has a much higher dielectric constant than most organic coatings. paint.org

Pore Resistance (Rpo): Represents the resistance to ion flow through the pores and defects in the coating. A high pore resistance is characteristic of a coating with excellent barrier properties. A decrease in this value signifies coating degradation and the formation of conductive pathways for corrosive species.

Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate at the metal-coating interface. A high Rct value indicates good corrosion protection.

Double Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer that forms at the delaminated or corroding areas of the substrate.

Analysis of these parameters over time during exposure to a corrosive environment (like a 3.5% NaCl solution) allows for the quantitative assessment of a coating's protective capabilities. For a hypothetical coating containing this compound, EIS would be the ideal method to determine how the presence of this compound affects the coating's barrier function and its ability to inhibit corrosion at the interface. However, no such studies have been published.

Table 1: Hypothetical EIS Parameters for Coating Evaluation

| Parameter | Description | Indication of Good Performance |

| Impedance Modulus at low frequency ( | Z | 0.01Hz) |

| Coating Capacitance (Cc) | Water uptake by the coating. | Low and stable value |

| Pore Resistance (Rpo) | Resistance of ion-conducting paths through the coating. | High value |

| Charge Transfer Resistance (Rct) | Resistance to the corrosion reaction at the metal surface. | High value |

This table represents the general interpretation of EIS data for protective coatings; no specific values for systems containing this compound are available.

Scanning Electrochemical Microscopy (SECM) for Localized Electrochemical Activity

Scanning Electrochemical Microscopy is a sophisticated scanning probe technique that provides spatial resolution of electrochemical processes occurring at a sample's surface. utexas.eduutexas.edu It uses an ultramicroelectrode (UME) tip positioned in close proximity to the substrate, which is immersed in an electrolyte. The current at the tip is measured as it scans across the surface, generating a high-resolution map of local electrochemical reactivity. researchgate.net

In the study of coatings, SECM is particularly useful for:

Mapping Local Defects: Identifying the precise locations of pinholes, scratches, or other defects where corrosion initiates.

Visualizing Corrosion Processes: Detecting the release of metal ions (e.g., Fe²⁺) from a corroding substrate or the local consumption of oxygen, allowing for real-time imaging of corrosion spread. researchgate.net

Evaluating Self-Healing Properties: Assessing the ability of a "smart" coating to locally inhibit corrosion at a damaged site.

For a coating system incorporating this compound, SECM could be used to investigate whether the compound provides active corrosion inhibition at defects. By scanning a scratch in the coating, one could map the electrochemical activity and determine if the thiol and amine functional groups of the molecule interact with the metal surface to passivate it and reduce the rate of localized corrosion. Research on related compounds, such as 2-amino-3-ethylbenzenethiol, has utilized SECM to demonstrate a reduction in the dissolution of metal ions at scratch sites in polyurethane coatings. researchgate.net However, no equivalent research data exists for the this compound isomer.

Table 2: SECM Applications in Coating Analysis

| SECM Mode | Measurement | Application |

| Feedback Mode | Tip current variation due to proximity to conductive/insulating surfaces. | Topographical mapping of the coating surface and defect identification. |

| Generation/Collection Mode | Tip generates a species that is collected by the substrate, or vice-versa. | Quantifying local reaction kinetics. |

| Redox Competition Mode | Tip and substrate compete for a redox mediator in solution. | Imaging localized enzymatic or catalytic activity. |

| Ion-Flux Detection | Tip potential is set to detect specific ions (e.g., Fe²⁺, H⁺). | Mapping local corrosion activity and anodic/cathodic sites. researchgate.net |

This table outlines the general capabilities of SECM for coating analysis. No studies have applied these modes to surfaces involving this compound.

Computational Chemistry and Theoretical Insights into 2 Amino 5 Ethylbenzenethiol Systems

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanics (QM) is the cornerstone for understanding how and why chemical reactions occur. For 2-Amino-5-ethylbenzenethiol, QM calculations can map out the intricate dance of atoms during a chemical transformation, identifying the most energetically favorable routes.

A fundamental application of QM in reaction chemistry is the characterization of transition states (TS)—the fleeting, high-energy configurations that molecules must pass through to become products. By calculating the energy of reactants, transition states, and products, a complete reaction energy landscape can be constructed.

One of the hallmark reactions of 2-aminobenzenethiols is their condensation with various electrophiles to form heterocyclic structures, such as benzothiazines and benzothiazoles. openmedicinalchemistryjournal.comresearchgate.net For instance, the reaction of this compound with an α-haloketone to form a 1,4-benzothiazine derivative proceeds via nucleophilic attack of the sulfur or nitrogen atom, followed by cyclization and subsequent steps. openmedicinalchemistryjournal.com

DFT calculations can precisely model the geometry and energy of the transition states for each step. Comprehensive DFT studies, similar to those performed on other complex organic transformations, can provide insight into the reaction mechanism, including whether it is a concerted or stepwise process. researchgate.net This allows for the creation of a detailed energy profile, as illustrated in the hypothetical reaction coordinate diagram below.

Illustrative Energy Landscape for a Hypothetical Benzothiazine Synthesis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (this compound + α-haloketone) | 0.0 |

| TS1 | Transition state for initial S-alkylation | +15.2 |

| I1 | S-alkylated intermediate | -5.4 |

| TS2 | Transition state for intramolecular cyclization | +22.5 |

| I2 | Cyclized, non-aromatic intermediate | -12.8 |

| TS3 | Transition state for dehydration/aromatization | +18.7 |

| P | Product (Substituted Benzothiazine) | -25.0 |

Note: This table contains illustrative data to demonstrate the type of information generated from QM calculations.

Many reactions involving multifunctional reactants like this compound can potentially yield multiple products (isomers). Regioselectivity describes the preference for one direction of bond-making over another. For example, in gold(I)-catalyzed intramolecular hydroamination reactions of alkynes, a common challenge is controlling whether the cyclization is a 5-exo-dig or 6-endo-dig process. acs.org

Computational models can predict the regiochemical outcome by comparing the activation energies of the competing transition states. In the synthesis of benzothiazoles from 2-aminobenzenethiols and unsymmetrical ketones, DFT can determine whether the cyclization is favored at one carbonyl flank over the other, a prediction critical for synthetic design. researchgate.netmdpi.com The ethyl group on the this compound backbone, through its electronic and steric influence, would be a key factor in these calculations.

Stereoselectivity, the preference for the formation of a specific stereoisomer, can also be rationalized and predicted. Born-Oppenheimer molecular dynamics (BOMD) simulations, alongside static DFT calculations, have been used to understand how factors like catalyst acidity and substrate electronic properties control the stereochemical outcome in complex reactions. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Computational methods excel at correlating a molecule's structure with its physical properties and chemical reactivity. For this compound, this involves understanding how the amino, thiol, and ethyl groups collectively define its behavior.

By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can design new derivatives for specific applications. For example, in the development of nonlinear optical (NLO) chromophores, computational studies can predict the first hyperpolarizability (β), a key NLO property. uminho.pt Theoretical studies have shown that heteroaromatic rings like benzothiazole (B30560) play a crucial role in the NLO response. uminho.pt

A computational workflow could involve:

Designing a library of virtual derivatives of this compound, perhaps by varying substituents on the aromatic ring or by forming different heterocyclic products.

Calculating key electronic descriptors for each derivative, such as the HOMO-LUMO gap, dipole moment, and polarizability.

Correlating these descriptors with the desired property (e.g., reaction activation energy, NLO response, or inhibitor binding affinity). This approach has been used to understand structure-activity relationships in various contexts. openmedicinalchemistryjournal.com

The arrangement of electrons in a molecule dictates its chemistry. DFT calculations provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are central to understanding reactivity.

In studies of gold(I) thiolate complexes derived from 2-aminobenzenethiol, the HOMO was found to be centered mainly on the thiolate ligand, while the LUMO involved contributions from the gold center and other ligands. nih.gov For this compound, the electron-donating ethyl group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to its unsubstituted counterpart.

Analysis using Natural Bond Orbital (NBO) theory can further quantify charge distributions and analyze specific donor-acceptor interactions within the molecule, providing a more nuanced picture of its bonding characteristics.

Illustrative Calculated Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Aminobenzenethiol | -5.85 | -0.95 | 4.90 |

| This compound | -5.71 | -0.91 | 4.80 |

| 2-Amino-5-nitrobenzenethiol | -6.45 | -2.10 | 4.35 |

Note: This table contains representative data based on general chemical principles to illustrate substituent effects. Actual values require specific calculations.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While QM methods are ideal for studying reactions, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, which use classical mechanics, are perfectly suited for exploring the conformational flexibility of a molecule and its non-covalent interactions with its environment.

For this compound, MD simulations could be used to:

Analyze Conformational Preferences: Determine the preferred rotational orientations (dihedral angles) of the ethyl, amino, and thiol groups in different solvents.

Simulate Self-Assembly: Model the behavior of these molecules on a metal surface, such as gold or copper. Studies on related molecules like 4-ethylbenzenethiol have shown that the ethyl group influences the tilt angle of the benzene (B151609) ring relative to the surface. researchgate.net

Model Biological Interactions: Investigate how derivatives of this compound interact with a biological target. For instance, 2-ethylbenzenethiol (B1308049) is known to be a potent inhibitor of the enzyme ethylbenzene (B125841) dehydrogenase. nih.gov MD simulations, combined with molecular docking, could reveal the specific binding pose and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) within the enzyme's active site, providing a rationale for its inhibitory activity. nih.govufg.br This approach is widely used to understand drug-receptor and enzyme-inhibitor interactions. ufg.br

Spectroscopic Property Prediction and Validation through Computational Models

The synergy between experimental spectroscopy and computational chemistry provides a powerful framework for the detailed structural and electronic characterization of molecules. aip.orgrsc.org For a substituted aromatic compound like this compound, computational models, particularly those based on Density Functional Theory (DFT), are indispensable for predicting spectroscopic properties and validating experimental findings. acs.orgnih.gov This section outlines the theoretical approaches used to predict and interpret the vibrational, nuclear magnetic resonance, and electronic spectra of this compound.

Vibrational Spectroscopy (FT-IR and Raman)

Computational methods are routinely used to predict the infrared (IR) and Raman spectra of organic molecules. The standard approach involves a two-step process. First, the molecular geometry of this compound is optimized to find its lowest energy conformation. This is typically achieved using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)). Following optimization, a frequency calculation is performed at the same level of theory. This calculation, based on the harmonic oscillator approximation, yields the vibrational frequencies, IR intensities (related to the change in dipole moment), and Raman activities (related to the change in polarizability). faccts.denih.gov

Direct comparison between calculated harmonic frequencies and experimental anharmonic frequencies often reveals systematic discrepancies. To improve agreement, the computed wavenumbers are typically scaled by an empirical factor (often between 0.95 and 0.98 for B3LYP functionals), which corrects for the neglect of anharmonicity and other systematic errors in the computational model. frontiersin.org The validation process involves comparing the scaled theoretical spectrum with the experimental one. A strong correlation confirms the assigned molecular structure and allows for a definitive assignment of each vibrational band to specific atomic motions within the molecule, such as the stretching of N-H, S-H, and C-H bonds, or the breathing modes of the aromatic ring. x-mol.com

To illustrate this validation process, the table below presents a hypothetical comparison between typical experimental infrared absorption bands and scaled, DFT-calculated frequencies for the key functional groups in this compound.

Illustrative Data Table: Comparison of Experimental and Hypothetical Calculated IR Frequencies for this compound

| Vibrational Mode Assignment | Typical Experimental Wavenumber (cm⁻¹) | Hypothetical Scaled DFT Calculated Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 | 3485 |

| N-H Symmetric Stretch | 3350 - 3400 | 3380 |

| Aromatic C-H Stretch | 3000 - 3100 | 3065 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2960 |

| S-H Stretch | 2550 - 2600 | 2575 |

| Aromatic C=C Stretch | 1550 - 1620 | 1610, 1580 |

| C-N Stretch | 1250 - 1350 | 1285 |

Note: This table is illustrative. The calculated values are hypothetical examples to demonstrate the typical correlation between theoretical and experimental data, as a dedicated computational spectroscopic study for this compound is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. imist.maconicet.gov.ar The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

To make these values comparable to experimental data, the calculated shielding constants (σ_calc) are converted into chemical shifts (δ_calc) by referencing them against the calculated shielding constant of a standard reference compound, usually Tetramethylsilane (TMS), computed at the identical level of theory. The formula used is:

δ_calc = σ_ref(TMS) - σ_calc

A strong linear correlation between the set of calculated chemical shifts and the experimental spectrum provides high confidence in the structural assignment. researchgate.net This is particularly useful for resolving ambiguities in complex spectra or for distinguishing between isomers.

Illustrative Data Table: Comparison of Experimental and Hypothetical GIAO-DFT Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Typical Experimental δ (ppm) | Hypothetical GIAO-DFT Calculated δ (ppm) |

| ¹³C | C-S | 125 - 130 | 128.5 |

| ¹³C | C-NH₂ | 145 - 150 | 147.2 |

| ¹³C | C-Ethyl | 140 - 145 | 142.8 |

| ¹³C | Aromatic CH | 115 - 130 | 116.0, 120.5, 129.1 |

| ¹³C | Ethyl -CH₂- | 28 - 33 | 29.7 |

| ¹³C | Ethyl -CH₃ | 14 - 18 | 15.9 |

| ¹H | Aromatic | 6.5 - 7.5 | 6.7, 7.0, 7.2 |

| ¹H | -NH₂ | 3.5 - 4.5 | 4.1 |

| ¹H | -SH | 3.0 - 4.0 | 3.4 |

| ¹H | Ethyl -CH₂- | 2.5 - 3.0 | 2.7 |

| ¹H | Ethyl -CH₃ | 1.0 - 1.5 | 1.2 |

Note: This table is for illustrative purposes. The values are hypothetical examples based on typical chemical shifts for these functional groups, intended to show the validation process.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. numberanalytics.com TD-DFT calculates the vertical excitation energies from the ground electronic state to various excited states. These energies correspond to the wavelengths of maximum absorption (λ_max). The calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the spectral band. d-nb.info

For molecules like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic system. The accuracy of TD-DFT predictions is highly dependent on the choice of functional and the inclusion of solvent effects, as the polarity of the solvent can significantly shift absorption bands. Solvation is typically modeled using continuum models like the Polarizable Continuum Model (PCM). d-nb.info Comparing the calculated excitation energies and oscillator strengths with the experimental UV-Vis spectrum allows for the assignment of observed absorption bands to specific electronic transitions, providing insight into the molecule's electronic structure. researchgate.net

Illustrative Data Table: Comparison of Experimental and Hypothetical TD-DFT Calculated UV-Vis Data for this compound

| Experimental λ_max (nm) | Hypothetical Calculated Excitation Energy (eV) | Hypothetical Calculated λ_max (nm) | Hypothetical Oscillator Strength (f) | Primary Orbital Contribution |

| ~295 | 4.25 | 292 | 0.15 | HOMO → LUMO (π → π) |

| ~240 | 5.21 | 238 | 0.45 | HOMO-1 → LUMO (π → π) |

Note: This table is illustrative. The values are hypothetical examples demonstrating how theoretical data from TD-DFT calculations are correlated with experimental UV-Vis spectra.

Applications of 2 Amino 5 Ethylbenzenethiol and Its Derivatives in Specialized Chemical Fields

Advanced Organic Synthesis and Heterocyclic Chemistry

The presence of both a nucleophilic amine and a thiol group on the same aromatic ring allows 2-Amino-5-ethylbenzenethiol to participate in a variety of cyclization and condensation reactions, making it a valuable starting material in heterocyclic chemistry.

Synthesis of Complex Phenothiazine (B1677639) Frameworks

Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the core structure of many dyes and pharmaceutical agents. This compound serves as a key starting material for the synthesis of specifically substituted phenothiazine frameworks. A common strategy involves the reaction of this compound with a suitably substituted halonitroarene.

For instance, novel fluorinated 7-ethyl-10H-phenothiazines have been synthesized from this compound. google.com The synthesis begins with the reaction of this compound with a compound like 4-Chloro-3,5-dinitrobenzotrifluoride in the presence of a base such as sodium hydroxide. google.com This initial step forms a 2-amino-2'-nitrodiphenyl sulphide intermediate. Subsequent intramolecular cyclization, often achieved by heating, leads to the formation of the tricyclic phenothiazine skeleton. google.com In some procedures, this cyclization occurs via a Smiles rearrangement. google.com This method provides a direct route to phenothiazines with an ethyl group at the 7-position, a substitution pattern dictated by the starting thiophenol.

A similar synthetic logic is applied to produce other complex phenothiazine derivatives. For example, the reaction of 2-Amino-5-bromo-3-ethyl-benzenethiol with 1,4-dichloro-2-nitrobenzene (B41259) in the presence of cesium carbonate yields the corresponding diphenyl sulfide (B99878), a direct precursor to a substituted phenothiazine. biorxiv.org These methods highlight the utility of substituted 2-aminothiophenols as foundational components for building complex, polycyclic heterocyclic systems. google.comgoogleapis.com

Table 1: Representative Reaction Conditions for Phenothiazine Synthesis

| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product Class |

| This compound | 4-Chloro-3,5-dinitrobenzotrifluoride | NaOH | Absolute Alcohol | Reflux | Fluorinated 7-ethyl-10H-phenothiazines |

| 2-Amino-5-bromo-3-ethyl-benzenethiol | 1,4-dichloro-2-nitrobenzene | Cs₂CO₃ | Acetonitrile | Room Temp | 4-Bromo-2-(4-chloro-2-nitro-phenyl)sulfanyl-6-ethyl-aniline |

Preparation of Fluorinated Thiazole (B1198619) Scaffolds

Benzothiazoles, which are bicyclic molecules containing a benzene (B151609) ring fused to a thiazole ring, are important pharmacophores known for a wide range of biological activities. ijpsr.com this compound is a direct precursor to 6-ethylbenzothiazole derivatives. The general and most common synthesis of 2-substituted benzothiazoles involves the condensation reaction between a 2-aminothiophenol (B119425) and an aldehyde. ijpsr.commdpi.com

This reaction can be promoted by various catalysts. For example, a fluorinated phosphoric acid has been shown to be an effective catalyst for the cyclization of 2-aminothiophenol with various aldehydes at room temperature to produce benzothiazole (B30560) derivatives. tandfonline.com Other methods employ catalysts such as amberlite IR120 resin under microwave irradiation or simply hydrogen peroxide with hydrochloric acid. ijpsr.com By reacting this compound with an appropriate aldehyde under these conditions, the corresponding 2-substituted-6-ethylbenzothiazole can be formed. The synthesis of fluorinated thiazole scaffolds can be achieved by using fluorinated aldehydes as the coupling partner in these condensation reactions. nih.gov

Development of Thianaphthene (B1666688) Derivatives

Thianaphthenes, also known as benzo[b]thiophenes, are sulfur-containing heterocyclic compounds analogous to indole. Research has indicated that the catalytic dehydrocyclization of substituted o-ethylbenzenethiols is a viable route for their synthesis. ijpsr.com Specifically, the synthesis and catalytic dehydrocyclization of compounds such as 5-amino-2-ethylbenzenethiol, a structural isomer of the title compound, have been investigated. ijpsr.com This transformation typically involves heating the substituted ethylbenzenethiol in the presence of a catalyst to induce an intramolecular cyclization, forming the fused thiophene (B33073) ring. This suggests a potential pathway for converting this compound into amino-substituted thianaphthene derivatives, which are valuable intermediates in medicinal and materials chemistry.

Role as General Organic Building Blocks for Chiral Compounds and Complex Natural Product Syntheses

The bifunctional nature of 2-aminothiophenols makes them versatile building blocks for constructing complex molecular architectures, including chiral compounds. rsc.orgottokemi.com Their ability to react as 1,4-heteroatomic four-atom fragments is particularly useful in annulation strategies. rsc.org

A significant application is in the asymmetric synthesis of enantioenriched six-membered 1,4-heterocycles. For example, 2-aminothiophenol can react with chiral auxiliary-bound α-bromoacid derivatives. rsc.org This reaction proceeds via a nucleophilic substitution at the α-bromo carbon by the thiol group, followed by an acyl substitution at the carbonyl carbon by the amino group. This sequence results in the formation of chiral dihydrobenzothiazinones with high enantiomeric purity. rsc.org This strategy demonstrates how the inherent reactivity of the aminothiol (B82208) scaffold can be harnessed for stereoselective synthesis.

Furthermore, 2-aminothiophenols are used to construct other complex heterocyclic systems like 1,5-benzothiazepines through catalyst-free reactions with chalcones in ionic liquids. researchgate.net These seven-membered heterocyclic rings are important motifs in medicinal chemistry. The straightforward access to these complex scaffolds underscores the value of this compound and its congeners as foundational building blocks in diversity-oriented synthesis. researchgate.net

Materials Science and Engineering

In materials science, the functional groups of this compound and its isomers are exploited to modify the surfaces of nanomaterials, thereby imparting new properties to create advanced composites.

Functionalization of Nanomaterials (e.g., Graphene Oxide via the isomer 2-amino-3-ethylbenzenethiol)

Graphene oxide (GO) is a form of graphene decorated with oxygen-containing functional groups, which makes it dispersible in water and amenable to further chemical modification. nih.gov The functionalization of GO is a key strategy to improve its compatibility and interfacial adhesion within polymer matrices, leading to enhanced composite materials. nih.gov

The isomer 2-amino-3-ethylbenzenethiol (AEBT) has been successfully used to functionalize nanomaterials. researchgate.net In one study, graphene oxide was combined with niobium carbide (NbC) that had been functionalized with AEBT. researchgate.net The resulting GO/AEBT-NbC nanofiller was then integrated into a polyurethane matrix. researchgate.net The amino and thiol groups of AEBT act as anchor points, covalently linking to the nanomaterials and improving their dispersion and interaction with the surrounding polymer. The resulting nanocomposite coatings exhibited significantly improved mechanical properties and corrosion resistance for steel substrates, demonstrating the critical role of the aminothiol in creating high-performance materials. researchgate.net This approach highlights how molecular-level modifications using building blocks like aminothiols can translate to macroscopic improvements in material properties. google.com

Precursors for Polymeric and Nanocomposite Coatings

While direct studies on the polymerization of this compound are not extensively documented, the behavior of its parent molecule, 2-aminothiophenol (2-ATP or 2-aminobenzene-1-thiol), provides a strong precedent for its potential in forming conductive polymer and nanocomposite coatings. Aminothiophenols can undergo oxidative polymerization to form poly(aminothiophenol)s, which are electroactive and can be integrated with other materials to create functional coatings.

Research has shown that poly(2-aminobenzene-1-thiol) (P2ABT) can be synthesized via chemical oxidation and incorporated into nanocomposites. For instance, a P2ABT-based nanocomposite with silver (Ag), silver(I) oxide (Ag₂O), and silver(I) sulfide (Ag₂S) has been developed for supercapacitor applications. nih.gov In this composite, the polymer matrix encapsulates the inorganic nanoparticles, creating a material with enhanced electrochemical properties. Similarly, nanocomposites of P2ABT with chromium oxides (Cr₂S₃-Cr₂O₃) have been synthesized and explored as photocatalytic materials for hydrogen generation. mdpi.com The polymer in these systems serves as a conductive and stable host for the functional inorganic components.

Furthermore, the utility of aminobenzenethiol derivatives in modifying nanoparticles for inclusion in polymeric coatings has been demonstrated. In one study, the isomer 2-amino-3-ethylbenzenethiol (AEBT) was used to functionalize niobium carbide (NbC) nanoparticles. researchgate.net These surface-modified nanoparticles were then dispersed into a polyurethane (PU) matrix to create a nanocomposite coating with superior mechanical and corrosion protection properties for steel. researchgate.net The aminothiol molecule acts as a crucial interfacing agent, improving the compatibility and adhesion between the inorganic nanofiller and the organic polymer matrix. This approach prevents the aggregation of nanoparticles and ensures their homogenous distribution within the coating. researchgate.net

Given these examples, this compound is a strong candidate for similar applications. Its amino and thiol groups provide reactive sites for polymerization and for anchoring to nanoparticle surfaces, making it a promising precursor for developing advanced nanocomposite coatings with tailored electronic, mechanical, and anti-corrosive properties.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces using Arenethiols

Arenethiols, or aromatic thiols, readily form highly ordered, crystalline-like thin films on the surfaces of noble metals, particularly gold (Au), through a process of spontaneous organization known as self-assembly. sigmaaldrich.com These films, called self-assembled monolayers (SAMs), are of significant interest for modifying the surface properties of materials, with applications in electronics, sensors, and corrosion protection. google.comjustia.com The formation of arenethiol SAMs is driven primarily by the strong, semi-covalent bond that forms between the sulfur atom of the thiol and the metal surface atoms (e.g., the S-Au bond strength is approximately 45 kcal/mol). sigmaaldrich.com

Once anchored to the surface, the aromatic rings of the arenethiol molecules interact with each other through van der Waals forces and π-π stacking. These intermolecular forces drive the molecules into a densely packed, ordered arrangement. sigmaaldrich.com Unlike the more commonly studied alkanethiols which typically tilt to maximize chain interactions, arenethiols often orient themselves nearly perpendicular to the surface. researchgate.net

This compound possesses all the necessary features to form stable SAMs. Its thiol group provides the strong anchoring point to a metal surface. The properties of the resulting monolayer would be influenced by its other functional groups:

Aromatic Ring: Provides π-π stacking interactions, contributing to the ordering and stability of the monolayer.

Ethyl Group: This alkyl substituent will influence the intermolecular spacing and packing density of the SAM. Studies on 4-ethylbenzenethiol have shown it forms densely packed, hydrophobic monolayers. justia.com

Amino Group: The -NH₂ group can significantly alter the surface chemistry. It can participate in hydrogen bonding with adjacent molecules within the monolayer, further stabilizing the structure. More importantly, it presents a reactive chemical handle at the monolayer's surface, allowing for the subsequent attachment of other molecules, such as biomolecules or sensor probes.

The ability to present a reactive amino group on a well-defined surface makes SAMs from molecules like this compound particularly useful as platforms for fabricating biosensors or for creating tailored chemical interfaces.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The specific and directional nature of these interactions allows for the design of systems capable of molecular recognition, where a host molecule selectively binds a specific guest molecule.

Design of Molecular Recognition Elements Utilizing Thiol Functionality

The thiol group is a remarkably versatile functional group in the design of molecular recognition systems. Its unique chemical properties can be exploited to detect or bind to a variety of targets. sioc-journal.cn The thiol group (-SH) of a molecule like this compound can participate in recognition events through several mechanisms:

Metal-Sulfur Coordination: As seen in the formation of SAMs, thiols have a very high affinity for certain metal ions and surfaces (e.g., Au, Ag, Cu, Hg, Cd). mdpi.com This strong, specific interaction can be used to design chemosensors where the binding of a target metal ion by the thiol group triggers a detectable signal, such as a change in color or fluorescence.

Redox-Based Recognition (Disulfide Exchange): The thiol group can be reversibly oxidized to form a disulfide bond (-S-S-). This thiol-disulfide exchange is a key process in biological systems and can be harnessed for dynamic molecular recognition. A thiol-containing host can react with a disulfide-containing guest, or vice-versa, leading to a dynamic covalent system that responds to redox conditions.

Hydrogen Bonding: While the S-H bond is a weaker hydrogen bond donor compared to O-H or N-H, the sulfur atom can act as a hydrogen bond acceptor. In this compound, the primary amine (-NH₂) is a much stronger hydrogen bond donor/acceptor, and its presence alongside the thiol allows for more complex, cooperative binding interactions.

Thiol-Ene Click Chemistry: The thiol group can react efficiently and specifically with an alkene (a carbon-carbon double bond) in the presence of a radical initiator or UV light. This "thiol-ene" reaction is a form of click chemistry, known for its high yield and specificity, making it a powerful tool for covalently linking a thiol-containing recognition unit to a target molecule.

By incorporating this compound into a larger molecular framework, its thiol and amino functionalities can be positioned to create a specific binding pocket for a target guest molecule, enabling applications in chemical sensing and catalysis.

Ligand Chemistry for Metal Nanoclusters and Coordination Complexes (e.g., related ethylbenzenethiol in nanocluster synthesis)

Atomically precise metal nanoclusters are a class of nanomaterials that bridge the gap between simple molecules and larger plasmonic nanoparticles. researchgate.net These clusters consist of an exact number of metal atoms (e.g., Au, Ag) and are stabilized by a protective layer of organic molecules called ligands. Thiolates (the deprotonated form of thiols) are among the most effective ligands for synthesizing and stabilizing these nanoclusters.

While direct use of this compound is not widely reported, its close relatives, 2-ethylbenzenethiol (B1308049) (2-EBT) and 4-ethylbenzenethiol (4-EBT) , are well-established ligands in this field. pradeepresearch.orgacs.org These ligands play a critical role in controlling the size, stability, and physicochemical properties of the nanoclusters. For example, 2-EBT has been used in the synthesis of bimetallic gold-silver nanoclusters, such as the ionically paired [Ag₂₆Au(2-EBT)₁₈(TPP)₆]⁺[Ag₂₄Au(2-EBT)₁₈]⁻. pradeepresearch.org

The structure of the ligand has a profound impact on the properties of the final nanocluster. In a study of Au₅₂(SR)₃₂ nanoclusters, researchers compared a series of para-substituted arylthiolate ligands, including 4-ethylbenzenethiol (4-EBT). acs.org They found that the steric bulk of the alkyl group at the para-position directly influenced the near-infrared photoluminescence quantum yield (QY) of the nanocluster. The data showed that decreasing the bulkiness of the ligand enhanced the QY, demonstrating how subtle changes to the ligand can be used to tune the optical properties of the material.

| Ligand | Ligand R Group | Nanocluster | PL Quantum Yield (%) |

| p-MBT | –C₆H₄–CH₃ | Au₅₂(p-MBT)₃₂ | 18.3% |

| 4-EBT | –C₆H₄–CH₂CH₃ | Au₅₂(4-EBT)₃₂ | 14.1% |

| IPBT | –C₆H₄–CH(CH₃)₂ | Au₅₂(IPBT)₃₂ | 6.2% |

| TBBT | –C₆H₄-tBu | Au₅₂(TBBT)₃₂ | 3.8% |

| Data sourced from a study on Au₅₂(SR)₃₂ nanoclusters, showing the effect of ligand structure on photoluminescence (PL) quantum yield. acs.org |

The ligands not only stabilize the metal core but also direct the self-assembly of individual nanoclusters into highly ordered, three-dimensional superstructures or "colloidal crystals". pradeepresearch.org The interactions between the ligands on adjacent clusters, such as van der Waals forces or hydrogen bonding, guide this assembly process. pradeepresearch.org The presence of an amino group on this compound would provide an additional site for hydrogen bonding, offering a powerful tool to control the hierarchical assembly of nanoclusters into complex, functional materials.

Future Research Directions and Emerging Trends for 2 Amino 5 Ethylbenzenethiol Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

One promising direction is the application of advanced catalytic systems. While traditional methods for the synthesis of aminothiols may involve multiple steps and harsh reaction conditions, emerging catalytic technologies offer pathways to more direct and atom-economical routes. acs.org For instance, the use of transition metal catalysts, such as those based on palladium, copper, or gold, could enable novel cross-coupling reactions to introduce the amino and thiol functionalities with high regioselectivity. Gold(I)-catalyzed activation of alkynes, for example, has proven effective for a variety of nucleophilic additions and could be adapted for the synthesis of complex substituted benzenethiols. acs.org

Furthermore, the exploration of biocatalysis presents an exciting frontier. Enzymes, with their inherent specificity, could be engineered to catalyze the synthesis of 2-Amino-5-ethylbenzenethiol or its precursors with high enantiopurity, a critical aspect for pharmaceutical applications. The use of enzymes like ethylbenzene (B125841) dehydrogenase, which has been studied for its ability to hydroxylate ethylbenzene and its analogs, could inspire the development of biocatalytic systems for the selective functionalization of the ethylbenzene scaffold. nih.gov

Another area of focus will likely be the development of one-pot or tandem reaction sequences. These strategies, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve efficiency by reducing purification steps and solvent usage. whiterose.ac.uk For example, a tandem process could involve the initial formation of a substituted aniline (B41778) followed by a directed ortho-thiolation, streamlining the synthesis of 2-aminobenzenethiol derivatives.

The table below summarizes potential novel synthetic approaches and their anticipated advantages.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages |

| Catalytic C-H Thiolation | Transition Metals (e.g., Rh, Ir) | Direct functionalization, high atom economy |

| Biocatalytic Amination/Thiolation | Engineered Enzymes | High selectivity, mild conditions, sustainability |

| Tandem Cross-Coupling/Cyclization | Palladium or Copper Catalysts | Increased molecular complexity in a single step |

| Flow Chemistry Synthesis | Microreactor Technology | Enhanced safety, precise control, scalability |

Exploration of Underutilized Reaction Pathways and Derivatization Opportunities

While the amino and thiol groups of this compound are its primary reactive sites, there are numerous underexplored reaction pathways that could lead to novel and valuable derivatives. Future research will likely delve into expanding the synthetic utility of this versatile building block.